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Dermaseptin-J5

Cat. No.: B1577007
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Description

Methodologies for Peptide Isolation from Biological Secretions in Research Contexts

The initial challenge in studying peptides from natural sources is to separate them from the complex mixture of proteins, alkaloids, biogenic amines, and other molecules present in the raw secretion. nih.gov This requires a systematic purification strategy to isolate the molecule of interest in a homogenous state.

The procurement of skin secretions from amphibians for research is performed using methods designed to be minimally invasive while maximizing the yield of bioactive components. A common and effective method involves a mild electrical stimulation applied to the dorsal skin region. embrapa.br This technique, sometimes referred to as transcutaneous amphibian stimulation, induces the glands in the skin to release their contents, which can then be collected by rinsing the skin with purified water. This crude extract contains a high concentration of various peptides and proteins and serves as the starting material for purification. embrapa.brasm.org

Chromatography is an essential technique for separating the components of a mixture based on their different physical and chemical properties, such as size, charge, and hydrophobicity. nih.gov For the purification of peptides like Dermaseptin-J5 from P. jandaia skin secretion, a two-dimensional chromatographic approach is highly effective. embrapa.br

The crude secretion is first subjected to cation-exchange chromatography (CIEX). embrapa.br In this step, the peptide mixture is passed through a column containing a solid support with negatively charged functional groups. Positively charged (cationic) peptides, such as dermaseptins, bind to the support, while neutral and negatively charged molecules pass through. The bound peptides are then selectively released by applying a salt gradient of increasing concentration. embrapa.br

Fractions collected from the CIEX are then further purified using a second, orthogonal technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). embrapa.brnih.gov RP-HPLC separates molecules based on their hydrophobicity. The peptide-containing fractions are injected into a column packed with a nonpolar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used. Peptides are eluted by a gradient of increasing organic solvent concentration; less hydrophobic peptides elute first, while more hydrophobic ones are retained longer. embrapa.br This process yields highly purified peptides, often to homogeneity.

Table 1: Chromatographic Purification Steps for Peptides from Phasmahyla jandaia Skin Secretion

StepChromatographic MethodPrinciple of SeparationElution MethodOutcome
1 Cation-Exchange Chromatography (CIEX)Separation based on net positive charge. embrapa.brLinear gradient of increasing salt concentration (e.g., NaCl). embrapa.brSeparation of crude secretion into multiple fractions based on charge.
2 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation based on hydrophobicity. embrapa.brnih.govGradient of increasing organic solvent (e.g., acetonitrile) concentration. embrapa.brIsolation of individual pure peptides, including this compound, from CIEX fractions.

Spectrometric and Sequencing Approaches for Peptide Identification in Research

Once a peptide is purified, its identity must be established. This involves determining its exact molecular mass and its primary structure—the linear sequence of its constituent amino acids.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For peptide analysis, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are commonly employed to determine the precise molecular mass of the purified peptide. mdpi.com This provides a highly accurate molecular weight, which is a critical identifying characteristic. embrapa.brnih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the peptide and analyze the resulting fragment ions, which can help in elucidating the amino acid sequence. uniprot.org

To determine the definitive primary structure of a peptide, N-terminal sequencing via Edman degradation is the classic and most reliable method. nih.gov This automated process involves a cyclical chemical reaction that labels and cleaves the N-terminal amino acid from the peptide chain without breaking the rest of the peptide bonds. glpbio.commedchemexpress.com The released amino acid derivative is then identified using HPLC. nih.gov The cycle is repeated, sequentially identifying each amino acid from the N-terminus inward. glpbio.com This method was used to establish the complete amino acid sequence of the first discovered dermaseptin (B158304) and remains the gold standard for peptide sequencing. nih.gov The combination of molecular mass from MS and the amino acid sequence from Edman degradation provides the unambiguous identification of the peptide. nih.gov

Table 2: Molecular Characteristics of this compound

PropertyFindingSource
Origin Phasmahyla jandaia skin secretion embrapa.br
Primary Amino Acid Sequence ALWKDILKGAAKAAVKAVVSAIEANLKa embrapa.br
Molecular Mass (Da) 2772.5 embrapa.br
Note Lower case 'a' indicates a C-terminal amidation. embrapa.br

Computational Prediction and Structural Modeling of this compound

With the primary amino acid sequence of this compound determined, computational tools can be used to predict its secondary structure and physicochemical properties. mdpi.com Such in silico analyses are fundamental to hypothesizing its mechanism of action. rsc.org

Computational models and web-based tools like PEP-FOLD and Heliquest can analyze the peptide sequence to predict its three-dimensional conformation. mdpi.com For many dermaseptins, a key predicted feature is the formation of an amphipathic α-helix. nih.govmedchemexpress.com This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, a property crucial for interaction with and disruption of microbial cell membranes. rsc.org

Furthermore, machine learning and deep learning algorithms, trained on large databases of known antimicrobial peptides, can predict the potential bioactivity of a new sequence. nih.govfrontiersin.org These models analyze patterns in the sequence, such as charge distribution, hydrophobicity, and amino acid frequencies, to forecast its antimicrobial potential before extensive laboratory testing is conducted. nih.govrsc.org The sequence of this compound can be aligned with other known dermaseptins to identify conserved regions and unique substitutions, which may correlate with differences in biological activity. sci-hub.seembrapa.br

Properties

bioactivity

Antimicrobial

sequence

GLWSKIKEAGKAAVKAAGKAALGAVANSV

Origin of Product

United States

Isolation, Identification, and Molecular Characterization of Dermaseptin J5

Computational Prediction and Structural Modeling of Dermaseptin-J5

Primary Amino Acid Sequence Analysis

The primary structure of a protein, its unique sequence of amino acids, is fundamental to its function. The amino acid sequence of this compound has been determined through techniques such as Edman degradation and mass spectrometry. nih.gov

The specific sequence for a dermaseptin (B158304) identified in scientific literature, often referred to simply as dermaseptin, is ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ. nih.gov This 34-residue peptide has a theoretical molecular weight that aligns with mass spectrometry data. nih.gov Different dermaseptin family members, such as Dermaseptin-PD-1 and Dermaseptin-PD-2, exhibit variations in their amino acid sequences. For instance, they share an identical N-terminal heptapeptide (B1575542) sequence (GMWSKIK) and an internal motif (−AAAKE/AAAKAAGK−). nih.gov The dermaseptin superfamily is known for this high degree of sequence diversity in the mature peptide region, which arises from gene duplications and hypermutations. sci-hub.senih.gov This variability contributes to the wide range of biological activities observed among different dermaseptins.

Below is a table detailing the primary amino acid sequence of a representative dermaseptin peptide.

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1AlanineA
2LeucineL
3TryptophanW
4Lysine (B10760008)K
5ThreonineT
6MethionineM
7LeucineL
8LysineK
9LysineK
10LeucineL
11GlycineG
12ThreonineT
13MethionineM
14AlanineA
15LeucineL
16HistidineH
17AlanineA
18GlycineG
19LysineK
20AlanineA
21AlanineA
22LeucineL
23GlycineG
24AlanineA
25AlanineA
26AlanineA
27Aspartic AcidD
28ThreonineT
29IsoleucineI
30SerineS
31GlutamineQ
32GlycineG
33ThreonineT
34GlutamineQ

Secondary Structure Prediction and Analysis

The secondary structure of a peptide refers to the local, repeating three-dimensional structures that result from hydrogen bonding between amino acid residues. For many antimicrobial peptides, including dermaseptins, the α-helical conformation is a key structural feature linked to their biological activity.

Circular dichroism studies of dermaseptin in hydrophobic environments, which mimic the environment of a microbial membrane, have shown a high propensity for α-helical conformation, with some studies indicating up to 80% helical content. nih.gov This α-helical structure is often amphipathic, meaning it has distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. This amphipathicity is crucial for the peptide's ability to interact with and disrupt microbial cell membranes. nih.govnih.gov

Predictions of the secondary structure of dermaseptin suggest that the N-terminal portion of the peptide, approximately residues 1-27, is primarily responsible for forming this amphipathic α-helix. nih.gov Helical wheel diagrams, which are visual representations of the α-helix, clearly show the segregation of hydrophobic and cationic (positively charged) residues on opposite sides of the helix. nih.gov This arrangement is thought to facilitate the "carpet-like" or "toroidal pore" mechanism of membrane disruption, where the peptides accumulate on the membrane surface and eventually lead to its permeabilization. knu.edu.afmdpi.com

The table below summarizes the predicted secondary structural elements of a representative dermaseptin peptide.

Residue RangePredicted Secondary StructureKey Feature
1-27α-helixAmphipathic nature nih.gov
28-34Random coil / UnstructuredC-terminal tail

Genomic and Transcriptomic Studies of Dermaseptin J5 Biosynthesis

Gene Cloning and Characterization of Dermaseptin (B158304) Precursors

The journey to understanding Dermaseptin-J5 begins at the genetic level, with the cloning and characterization of its precursor molecules. These studies are fundamental to elucidating the structure and evolutionary context of this important peptide.

cDNA Library Construction from Glandular Tissues

The skin of frogs, rich in granular glands, is the primary source for isolating the genetic material encoding dermaseptins. To this end, researchers construct cDNA libraries from the poly(A+) RNA extracted from these specialized tissues. For instance, a cDNA library was successfully constructed from the skin of the arboreal frog Phyllomedusa bicolor, a known producer of dermaseptins. nih.govresearchgate.net This process involves dissolving lyophilized skin secretions in a lysis/binding buffer to isolate polyadenylated mRNA using magnetic oligo-dT beads. frontiersin.org This targeted approach ensures that the genetic material from the glands responsible for peptide synthesis is captured for subsequent analysis. nih.govresearchgate.net

Rapid Amplification of cDNA Ends (RACE-PCR) and Shotgun Cloning Strategies

To identify and sequence the full-length cDNA encoding the dermaseptin precursor, a technique known as Rapid Amplification of cDNA Ends (RACE)-PCR is frequently employed. researchgate.netmdpi.com This method allows for the amplification of unknown 5' and 3' sequences of an mRNA transcript. thermofisher.commdpi.com The process starts with the synthesis of first-strand cDNA from total RNA or poly(A)+ RNA. For 5' RACE, a gene-specific primer (GSP) is used to initiate reverse transcription, and a homopolymeric tail is then added to the 3' end of the cDNA. thermofisher.com Subsequently, PCR is performed using a nested GSP and a primer complementary to the homopolymeric tail, allowing for the amplification of the 5' end of the transcript. thermofisher.com

Shotgun cloning is another powerful strategy that utilizes the RACE technique. mdpi.com It involves using a degenerate primer designed based on highly conserved regions of the 5'-untranslated region of dermaseptin cDNAs from related species. mdpi.compeerj.com This approach has proven successful in cloning the full-length biosynthetic precursor-encoding cDNA for novel dermaseptins from skin secretion-derived cDNA libraries. frontiersin.orgmdpi.com The amplified PCR products can then be cloned into vectors for sequencing and further characterization. neb.com

Analysis of Prepropeptide Sequences and Conserved Domains

Analysis of the cloned cDNA sequences reveals that dermaseptins are synthesized as larger precursor proteins called prepropeptides. These precursors exhibit a conserved architecture, typically consisting of four distinct domains. frontiersin.orgsci-hub.se

N-terminal Signal Peptide: A highly conserved sequence of approximately 22 amino acids at the N-terminus, which directs the precursor to the secretory pathway. researchgate.netsci-hub.sekambonomad.comnih.gov

Acidic Spacer Region: A variable region rich in acidic amino acids, such as glutamic and aspartic acid. nih.govresearchgate.netcapes.gov.br

Processing Site: A conserved Lys-Arg (KR) motif that serves as a recognition site for endoproteolytic cleavage. frontiersin.orgresearchgate.net

Mature Peptide Sequence: The C-terminal region that corresponds to the final, biologically active dermaseptin peptide. frontiersin.orgsci-hub.se

This conserved preproregion is a defining characteristic of the dermaseptin superfamily. sci-hub.se The remarkable identity in the signal sequences and acidic propieces across different dermaseptin precursors, even from different species, suggests a common evolutionary origin. nih.govsci-hub.se This conservation extends to the 5'- and 3'-untranslated regions of the corresponding mRNAs. sci-hub.sekambonomad.com The genes encoding these precursors often have a two-exon structure, with the first exon encoding the signal peptide and a portion of the acidic propiece, and the second exon containing the remainder of the propiece and the mature peptide sequence. kambonomad.comnih.gov

DomainKey FeaturesApproximate Length (Amino Acids)Reference
N-terminal Signal PeptideHydrophobic; directs secretion22 sci-hub.senih.gov
Acidic Spacer RegionRich in Glutamic and Aspartic acids20-23 nih.govfrontiersin.org
Processing SiteConserved Lys-Arg (KR) motif2 frontiersin.orgresearchgate.net
Mature PeptideBiologically active antimicrobial sequenceVariable frontiersin.orgsci-hub.se

Gene Expression Analysis of this compound in Amphibian Systems

Understanding the regulation of this compound synthesis requires quantifying its gene expression levels in response to various stimuli. Modern molecular techniques provide the necessary tools for this analysis.

Quantitative Real-Time PCR (qPCR) Methodologies

Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific method for measuring the abundance of specific transcripts. researchgate.netbiorxiv.org This technique allows for the detection and quantification of amplicon formation in real-time, during the exponential phase of the PCR reaction. researchgate.net The cycle at which the fluorescence signal crosses a threshold (Ct value) is inversely proportional to the initial amount of target nucleic acid. researchgate.net

In the context of dermaseptin research, qPCR can be used to analyze the expression of dermaseptin genes in skin secretions collected from amphibians in the field. nih.gov This provides valuable insights into how environmental factors or pathogenic challenges influence the production of these defense peptides. elifesciences.orgplos.org For accurate quantification, it is crucial to use appropriate internal controls or housekeeping genes for normalization. biorxiv.org

RNA Sequencing (RNA-Seq) and Differential Gene Expression Profiling

RNA Sequencing (RNA-Seq) is a powerful, high-throughput technology that allows for a comprehensive analysis of the entire transcriptome of an organism under specific conditions. nih.gov This method provides information on the expression levels of thousands of genes simultaneously. nih.gov The process involves converting RNA into a library of cDNA fragments, followed by sequencing on a next-generation sequencing platform. The resulting sequence reads are then mapped to a reference genome or assembled de novo to quantify the expression of each gene. qiagenbioinformatics.com

Evolutionary Dynamics of the Dermaseptin Gene Superfamily

The Dermaseptin gene superfamily represents a vast and diverse collection of antimicrobial peptides (AMPs) found in the skin secretions of frogs, particularly from the Hylidae family. kambonomad.comsci-hub.se The evolution of this superfamily is a remarkable example of a gene-based combinatorial library, shaped by dynamic evolutionary processes. kambonomad.com This diversity is not random but is the result of specific molecular mechanisms that generate a wide array of peptide sequences, which are then refined by selective pressures. The evolutionary hallmark of the dermaseptin superfamily is a cycle of repeated gene duplication, followed by focal hypermutation of the region encoding the mature peptide, and subsequent positive or diversifying selection. kambonomad.comresearchgate.net This process allows for the rapid generation of novel peptides, likely as an adaptive response to the constantly changing landscape of microbial pathogens. kambonomad.com

The precursors for these peptides, known as preprodermaseptins, exhibit a highly conserved N-terminal region, which includes a signal peptide and an acidic propiece. sci-hub.senih.gov In stark contrast, the C-terminal domain, which codes for the final mature antimicrobial peptide, is characterized by extreme sequence variation. kambonomad.comsci-hub.se This striking conservation of the preproregion, juxtaposed with the hypervariability of the mature peptide domain, underscores the evolutionary pressure to maintain the processing and secretion machinery while allowing for innovation in the functional end-product. kambonomad.com The various peptides derived from these genes are categorized into distinct families based on their structural characteristics. sci-hub.se

Table 1: Major Families within the Dermaseptin Superfamily
Peptide FamilyPrimary Source GeneraGeneral Characteristics
Dermaseptins (sensu stricto)Phyllomedusa, Pachymedusa, AgalychnisAmphipathic α-helical peptides. sci-hub.se
PhylloseptinsPhyllomedusaStructurally distinct family of microbicidal cationic peptides. kambonomad.comsci-hub.se
PlasticinsPhyllomedusaFamily of peptides with structural malleability, oscillating between helix and coil conformations. kambonomad.com
DermatoxinsPhyllomedusa, Pachymedusa, AgalychnisA family of peptides with different structures and cidal mechanisms compared to dermaseptins. researchgate.net
PhylloxinsPhyllomedusaA prototype narrow-spectrum antimicrobial peptide. researchgate.net
CaerinsLitoria (related Hylidae)Part of the broader superfamily found in Hylid frogs. kambonomad.com
AureinsLitoria (related Hylidae)Part of the broader superfamily found in Hylid frogs. kambonomad.com

Mechanisms of Gene Duplication and Diversification

The immense diversity within the dermaseptin superfamily is primarily driven by gene duplication and subsequent diversification. mdpi.com This process allows for the expansion of the genetic repertoire, creating a pool of paralogous genes that can then evolve new functions. kambonomad.com The evolution of this extensive family is attributed to several processes, including speciation events, gene duplication, and targeted hyper-mutations, which are ultimately shaped by diversifying selection. nih.gov

Gene duplication events are considered a key evolutionary strategy for developing new functional genes. biorxiv.org In the context of dermaseptins, once an ancestral gene is duplicated, the resulting gene copies are retained under selective pressure and can diverge through mutations. biorxiv.org Studies on the genomic structure of dermaseptin genes, such as those for Dermaseptin B, reveal a conserved organization. For instance, the gene for Dermaseptin B2 (Drg2) has a two-exon structure separated by a small intron. nih.gov Exon 1 encodes the highly conserved signal peptide and the initial part of the acidic propiece, while exon 2 encodes the remainder of the propiece and the variable mature peptide sequence. kambonomad.comnih.gov

This genetic architecture is significant. The separation of the conserved secretory signal onto its own exon allows it to be potentially recruited by other non-homologous genes, facilitating the evolution of new secreted peptides. nih.gov Furthermore, evidence suggests that more complex gene structures can arise from this template. For example, the Dermaseptin gene Drg1g2 appears to have evolved from a simpler Drg2-like gene through the amplification of a portion of the second exon, resulting in a gene with a third coding exon. nih.gov This demonstrates that amplification of existing gene segments is a direct mechanism for diversification.

Following duplication, a process of "focal hypermutation" appears to target the region of the gene that codes for the mature peptide. kambonomad.com This mechanism rapidly introduces a high degree of variation specifically into the functional part of the peptide, while the regions responsible for its synthesis and transport remain largely unchanged. kambonomad.com This targeted mutagenesis is a powerful tool for accelerating the evolution of the peptide's antimicrobial properties, enabling a rapid response to evolving microbial threats. kambonomad.com

Structure Activity Relationship Sar of Dermaseptin J5 and Its Analogs

Elucidation of Key Amino Acid Residues for Biological Function

While specific studies on Dermaseptin-J5 are limited in the public domain, research on the broader dermaseptin (B158304) family, particularly Dermaseptin S4, provides significant insights into the roles of key amino acid residues. For instance, the N-terminal domain of dermaseptins is considered crucial for their biological function. nih.gov Studies on Dermaseptin S4 have shown that the N-terminal region is involved in peptide oligomerization, which can influence its spectrum of activity. nih.govcapes.gov.br

Impact of Peptide Modifications on Activity Profile

Modifications to the peptide sequence, including amino acid substitutions and deletions, have profound effects on the activity of dermaseptins. These changes can alter the peptide's physicochemical properties, such as hydrophobicity and net positive charge, which in turn modulate their interactions with cell membranes.

Amino Acid Substitutions and Deletions

Research on Dermaseptin S4 and its derivatives has demonstrated the significant impact of amino acid substitutions. For example, replacing methionine at position 4 and asparagine at position 20 with lysine (B10760008) (K4K20S4) in Dermaseptin S4 dramatically increased its antibacterial activity by two orders of magnitude, while only moderately increasing its potency against protozoa and red blood cells. nih.govcapes.gov.br This highlights the potential to engineer selectivity through specific substitutions. Another derivative, K4S4(1-16), which involves a substitution and a C-terminal deletion, also exhibited potent antibacterial activity. nih.gov

Deletions, particularly at the C-terminus, can also modulate activity. Truncated versions of Dermaseptin S4, such as K4-S4(1-16) and K4-S4(1-13), have shown improved toxicity profiles while retaining significant antibacterial properties. researchgate.net Studies on other dermaseptins have also shown that truncated N-terminal derivatives can retain antimicrobial potency with reduced cytotoxicity. nih.gov However, excessive shortening, particularly to less than 13 amino acid residues, can lead to a significant decrease in antibacterial effectiveness. researchgate.net

Influence of Hydrophobicity and Net Positive Charge on Membrane Interactions

The interplay between hydrophobicity and net positive charge is a critical determinant of an antimicrobial peptide's activity. nih.gov An increase in the net positive charge generally enhances the initial electrostatic attraction between the cationic peptide and the anionic components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. knu.edu.afgoogle.com This interaction is a prerequisite for subsequent membrane disruption.

Modifying Dermaseptin S4 by increasing its net positive charge through lysine substitutions resulted in analogs with potent antibacterial activity but reduced hemolytic activity. nih.govcapes.gov.br This suggests that a higher positive charge can improve selectivity for bacterial membranes over mammalian cell membranes.

Hydrophobicity governs the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. nih.gov However, an optimal balance is necessary, as excessive hydrophobicity can lead to increased toxicity towards host cells. Studies on various antimicrobial peptides have shown that increasing the ratio of hydrophobicity to net positive charge can enhance both antimicrobial and LPS-neutralizing activities, although the contributions differ. nih.gov While antimicrobial activity tends to increase linearly with hydrophobicity, LPS neutralization can be similar across peptides with varying hydrophobicities. nih.gov

Role of Amphipathicity and Helical Structure in Biological Efficacy

Dermaseptins are known to adopt an α-helical structure, particularly in a hydrophobic environment like a cell membrane. nih.gov This amphipathic helical conformation, with distinct hydrophilic and hydrophobic faces, is crucial for their biological activity. researchgate.netfrontiersin.org The hydrophilic face, rich in cationic residues like lysine, interacts with the negatively charged surface of the microbial membrane, while the hydrophobic face inserts into the lipid core, leading to membrane permeabilization and cell death. researchgate.netmdpi.com

The degree of helicity has been correlated with the potency of dermaseptins. mdpi.com Circular dichroism (CD) spectroscopy is a common technique used to assess the secondary structure of these peptides in different environments. mdpi.com The stabilization of the helical conformation is thought to contribute to the high potency of many dermaseptins. mdpi.com This coil-to-helix transition upon binding to lipid bilayers is a characteristic feature of this peptide family. nih.govnih.gov

Oligomerization and Aggregation Effects on Selective Bioactivity

The tendency of dermaseptins to form oligomers or aggregates in solution can significantly impact their biological activity and selectivity. nih.govcapes.gov.br Studies on Dermaseptin S4 revealed that aggregation in solution, mediated by interactions between the N-terminal domains of peptide monomers, was responsible for its limited antibacterial activity and potent hemolytic effects. nih.govcapes.gov.br

Analogs of Dermaseptin S4 that were designed to be less aggregated, such as K4-S4 and K4K20-S4, showed a dramatic increase in antibacterial potency. nih.govcapes.gov.br This suggests that for some dermaseptins, the monomeric form is more effective at killing bacteria. The aggregation state of the peptide can influence its ability to traverse the outer membrane of Gram-negative bacteria. nih.gov Inappropriate aggregation can reduce the membrane permeabilization effect. nih.gov Interestingly, for other dermaseptins like DRS-B2, which naturally exhibit low levels of aggregation, substitutions or deletions may not significantly affect this property. nih.gov

Design and Synthesis of this compound Derivatives and Hybrid Peptides for Enhanced Research Efficacy

The knowledge gained from SAR studies provides a roadmap for the rational design and synthesis of novel dermaseptin derivatives with improved therapeutic potential. The goal is often to create peptides with enhanced antimicrobial activity, broader spectrum, and reduced toxicity to host cells.

Strategies for designing new dermaseptin analogs include:

Amino Acid Substitutions: As demonstrated with Dermaseptin S4, strategic replacement of specific amino acids can enhance antibacterial potency and selectivity. nih.govcapes.gov.brnih.gov

Truncation: Creating shorter versions of the peptide, often by deleting residues from the C-terminus, can reduce cytotoxicity while maintaining antimicrobial efficacy. researchgate.netnih.gov

Modulating Physicochemical Properties: Systematically altering the net positive charge and hydrophobicity can optimize the peptide's interaction with microbial membranes. nih.govcapes.gov.brnih.gov

Hybrid Peptides: Fusing dermaseptin sequences or their active fragments with other peptides, such as cell-penetrating peptides like TAT, can improve their biological activity. nih.gov For example, a TAT-fused derivative of a dermaseptin analog showed enhanced cytotoxicity to tumor cells. nih.gov

These designed peptides are typically synthesized using solid-phase peptide synthesis, a well-established method for producing peptides with a defined sequence. nih.gov The resulting analogs are then subjected to a battery of tests to evaluate their antimicrobial activity, cytotoxicity, and mechanism of action.

Mechanisms of Action of Dermaseptin J5 at the Cellular and Molecular Level

Membrane Interaction and Permeabilization Mechanisms

The primary mode of action for most dermaseptins, including by extension Dermaseptin-J5, involves the permeabilization and disruption of the target cell's plasma membrane. imrpress.commdpi.com This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial or cancer cell membrane. ntu.edu.sgresearchgate.net

Direct Interaction with Phospholipid Bilayers

Dermaseptins directly interact with the phospholipid bilayers of cell membranes. nih.govmdpi.com Upon encountering a membrane, these peptides, which are typically unstructured in aqueous solutions, undergo a conformational change to form an amphipathic α-helix. sci-hub.senih.gov This structure positions hydrophobic amino acid residues to interact with the lipid core of the membrane, while the hydrophilic residues remain exposed to the aqueous environment. sci-hub.se

Studies using fluorescently labeled dermaseptin (B158304) have shown that the peptide's N-terminus relocates to a more nonpolar environment upon binding to small unilamellar vesicles (SUVs), indicating its insertion into the lipid bilayer. nih.gov The binding affinity is significantly higher for vesicles composed of acidic (negatively charged) phospholipids (B1166683) compared to those with zwitterionic (neutral) phospholipids. nih.gov This preferential binding is a key factor in the selective toxicity of dermaseptins.

Membrane Depolarization and Permeabilization

The interaction of dermaseptins with the cell membrane leads to a rapid depolarization of the membrane potential. nih.govembrapa.br This is a direct consequence of the peptide's ability to disrupt the membrane's integrity, creating pores or channels that allow for the uncontrolled passage of ions. The permeabilization of the membrane is further evidenced by the release of entrapped substances, such as calcein, from liposomes upon exposure to dermaseptin. nih.gov This leakage of cellular contents ultimately contributes to cell death.

Pore Formation Models (e.g., Toroidal, Barrel-Stave, Carpet Models)

Several models have been proposed to describe the process of pore formation by antimicrobial peptides like dermaseptins. nih.govtesisenred.net These include the barrel-stave, toroidal pore, and carpet models. mdpi.combookchapter.org

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aligning themselves like the staves of a barrel to form a central aqueous pore. nih.govtesisenred.net The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the channel. nih.gov

Toroidal Pore Model: This model suggests that the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a continuous pore where both the peptides and the lipid head groups line the channel. nih.govnih.gov This "wormhole" formation disrupts the bilayer's structure without the peptides necessarily forming tight aggregates with each other. nih.gov

Carpet Model: According to this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.comnih.gov Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the bilayer. tesisenred.netnih.gov The carpet model was initially proposed to describe the action of dermaseptin S1 and is considered a likely mechanism for other dermaseptins. sci-hub.senih.gov

While the exact model can vary between different dermaseptins and target membranes, the carpet and toroidal pore models are frequently cited in the context of dermaseptin action. nih.govnih.gov

Role of Membrane Curvature and Lipid Phase Alterations

Membrane curvature and the organization of lipids into different phases can influence the interaction and activity of antimicrobial peptides. helsinki.finih.gov Nanoscale membrane curvature can lead to the sorting of lipid phases, potentially creating regions that are more susceptible to peptide insertion and disruption. helsinki.fi While the direct influence of membrane curvature on this compound specifically is not extensively documented, the principle that membrane shape and lipid organization can affect peptide-membrane interactions is a recognized factor in the mechanism of action of AMPs. nih.govmdpi.com Some peptides can induce changes in the lipid phase, promoting the formation of non-lamellar structures that compromise membrane integrity. nih.gov

Selective Targeting of Negatively Charged Membranes (Bacterial and Cancer Cell Membranes)

A crucial aspect of the mechanism of action of dermaseptins is their ability to selectively target bacterial and cancer cells while showing lower toxicity towards normal mammalian cells. nih.govmdpi.com This selectivity is primarily attributed to differences in the composition of the outer leaflet of the cell membrane. nih.govsemanticscholar.org

Bacterial membranes are rich in negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin. nih.gov Similarly, the outer leaflet of cancer cell membranes often exposes an increased amount of negatively charged phosphatidylserine, a feature not typically found on the surface of healthy mammalian cells. mdpi.comsemanticscholar.org The cationic nature of dermaseptins leads to a strong electrostatic attraction to these negatively charged membranes, facilitating their accumulation and subsequent disruptive action. nih.govntu.edu.sg In contrast, the outer membranes of normal mammalian cells are predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a weaker interaction with the peptides. semanticscholar.org

Intracellular Target Interaction and Interference Mechanisms

Inhibition of Nucleic Acid Synthesis (DNA/RNA)

Certain members of the dermaseptin family have been shown to inhibit the synthesis of nucleic acids, a critical process for bacterial replication and survival. researchgate.net Upon entering the bacterial cell, these peptides can interact with DNA and RNA, disrupting their synthesis. researchgate.net Research indicates that dermaseptin can inhibit the synthesis of both DNA and RNA at its minimal inhibitory concentration (MIC). researchgate.net Specifically in Escherichia coli, dermaseptin has been observed to inhibit RNA synthesis within five minutes of exposure at MIC levels, suggesting a predominantly intracellular mode of action for this effect. researchgate.net This interference with the fundamental processes of genetic replication and transcription ultimately leads to the cessation of bacterial growth and viability. preprints.org

Modulation of Intracellular Enzyme Activities

Beyond nucleic acids, dermaseptins can modulate the activity of key intracellular enzymes. Recent research on the fungus Candida auris demonstrated that dermaseptin exposure leads to significant alterations in the activity of several antioxidant enzymes. rsc.orgresearchgate.net Specifically, the activities of catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase were increased, while the activities of glutathione reductase and glutathione transferase were decreased. rsc.org This disruption of the pathogen's oxidative stress management system highlights a sophisticated intracellular mechanism. rsc.org Furthermore, some antimicrobial peptides that function intracellularly have been shown to inhibit the ATPase activity of the heat-shock protein DnaK, which is vital for chaperone-assisted protein folding. researchgate.net While not yet detailed for a specific dermaseptin, this represents a plausible enzymatic target for peptides that, like dermaseptin, can permeate the cell membrane. researchgate.net

Interference with Bacterial Catabolic Processes

Evidence suggests that dermaseptins may also interfere with the metabolic pathways of bacteria. ppm.edu.pl Catabolic processes, which involve the breakdown of complex molecules to generate energy, are fundamental to bacterial survival. By disrupting these pathways, dermaseptins can effectively starve the pathogen of the energy required for its cellular functions. While this area requires more extensive research, the inhibition of bacterial catabolic processes represents another potential intracellular mechanism of action for the dermaseptin family. ppm.edu.pl

Immunomodulatory Mechanisms in Host Defense Research

In addition to their direct antimicrobial activities, dermaseptins play a significant role in modulating the host's immune response. jmb.or.krnih.gov They can act as signaling molecules that recruit and activate immune cells, amplifying the body's natural defenses against infection. jmb.or.krnih.gov

Stimulation of Phagocytic Cell Activities (e.g., Neutrophils)

Dermaseptins have been shown to directly stimulate the microbicidal activities of phagocytic cells like neutrophils. nih.govresearchgate.net Dermaseptin S1, for instance, can trigger a significant increase in the production of reactive oxygen species (ROS), a process known as the respiratory burst, in both human and rat polymorphonuclear leukocytes (PMN). nih.gov This peptide also stimulates the release of myeloperoxidase, an enzyme crucial for microbial killing. nih.gov Furthermore, low concentrations of Dermaseptin S1 can "prime" neutrophils, enhancing their respiratory burst response to other stimuli. nih.gov Similarly, Dermaseptin-01 has been found to increase the phagocytic capacity of macrophages. nih.gov This stimulation of professional phagocytes enhances the host's ability to clear invading pathogens. nih.gov

Table 1: Effects of Dermaseptin Peptides on Phagocytic Cells

Dermaseptin Variant Phagocytic Cell Observed Effect Reference
Dermaseptin S1 Neutrophils (PMN) Stimulates ROS production (respiratory burst) nih.gov
Dermaseptin S1 Neutrophils (PMN) Stimulates myeloperoxidase release nih.gov
Dermaseptin S1 Neutrophils (PMN) Primes respiratory burst for other stimuli nih.gov
Dermaseptin-01 Macrophages Increases phagocytic capacity nih.gov

Chemotactic Effects on Immune Cells (e.g., Leukocytes)

Certain dermaseptins exhibit chemotactic properties, meaning they can attract immune cells to the site of infection. researchgate.netnih.gov Dermaseptin S9 and Dermaseptin DA4 have been identified as potent chemoattractants for human leukocytes, including neutrophils, monocytes, and T lymphocytes. researchgate.netnih.govnih.gov This directed migration of immune cells is a critical step in mounting an effective inflammatory response, ensuring that a sufficient number of defensive cells arrive at the location of microbial invasion. researchgate.net Interestingly, this chemotactic ability can be distinct from the peptide's direct antimicrobial activity; for example, while Dermaseptin DA4 is a potent chemoattractant, the closely related Dermaseptin B2 is not, despite having a broader bactericidal spectrum. nih.govbvsalud.org

Table 2: Chemotactic Properties of Dermaseptin Peptides

Dermaseptin Variant Attracted Immune Cells Reference
Dermaseptin S9 Neutrophils, T lymphocytes, Monocytes nih.gov
Dermaseptin DA4 Human Leukocytes researchgate.netnih.gov

Interaction with Immunomodulatory Molecules (e.g., Lipopolysaccharides)

Dermaseptins can interact with key microbial molecules that trigger host immune responses, such as Lipopolysaccharide (LPS). nih.govmdpi.com LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory cascade and can lead to septic shock. nih.gov Several dermaseptin derivatives, including Dermaseptin S4, have been shown to bind to LPS. nih.govnih.gov By binding to and neutralizing LPS, these peptides can prevent it from activating macrophages, thereby suppressing the production of inflammatory cytokines and potentially protecting against lethal endotoxemia. nih.gov A fluorescence-based assay confirmed that the novel peptide Dermaseptin-SS1 also has a concentration-dependent ability to bind to LPS. mdpi.com This interaction represents a crucial immunomodulatory function, dampening an overwhelming and potentially harmful inflammatory response. nih.gov

Biological Activities of Dermaseptin J5 in Preclinical and in Vitro Studies

Antimicrobial Activity Profile

Dermaseptins, including their various isoforms, are recognized for their extensive antimicrobial capabilities. sci-hub.senih.gov They have demonstrated effectiveness against a range of microorganisms, including bacteria, fungi, protozoa, and enveloped viruses. sci-hub.senih.govnih.gov The primary mechanism of action for many dermaseptins involves the disruption of microbial cell membranes. nih.govmdpi.com

Broad-Spectrum Action Against Bacteria (Gram-positive and Gram-negative)

Dermaseptins exhibit a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov This wide-ranging action is a characteristic feature of this peptide family. nih.govnih.gov For instance, studies on various dermaseptins have shown their ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. nih.govnih.gov The antibacterial efficacy of these peptides is attributed to their ability to interact with and disrupt the bacterial cell membrane. nih.gov

Activity against Multidrug-Resistant (MDR) Bacterial Strains

A significant area of research has been the evaluation of dermaseptins against multidrug-resistant (MDR) bacteria. nih.govnih.gov The rise of antibiotic resistance has necessitated the search for novel antimicrobial agents, and peptides like dermaseptins are considered promising candidates. nih.govnih.gov Research has shown that certain dermaseptin (B158304) derivatives are active against MDR strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org For example, a novel dermaseptin, Dermaseptin-AC, demonstrated in vivo anti-MRSA effects comparable to vancomycin. nih.gov The development of new compounds with activity against MDR pathogens is a critical area of study. frontiersin.orgfrontiersin.org

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. bmglabtech.comnih.gov For various dermaseptin derivatives, these values have been determined against a range of bacteria. For example, studies on new dermaseptin analogs against Acinetobacter baumannii reported MIC values ranging from 3.125 to 12.5 μg/mL and MBC values from 6.25 to 25 μg/mL. nih.govnih.gov Similarly, Dermaseptin-AC showed MICs between 2 and 4 μM and MBCs between 2 and 8 μM against several bacterial strains. nih.gov

Table 1: MIC and MBC of Dermaseptin Derivatives Against Various Bacteria

Antifungal and Anti-yeast Activities

In addition to their antibacterial properties, dermaseptins have demonstrated significant antifungal and anti-yeast activities. nih.govnih.govnih.gov They are effective against various pathogenic fungi and yeasts, including Candida albicans. nih.govnih.gov The lytic activity of dermaseptins against filamentous fungi is a notable feature. nih.gov This broad-spectrum activity makes them a subject of interest for developing new antifungal treatments. msjonline.org

Antiviral Properties (e.g., Enveloped Viruses)

Dermaseptins have been shown to possess antiviral properties, particularly against enveloped viruses. sci-hub.senih.govresearchgate.net The viral envelope appears to be a primary target for these peptides. researchgate.net Studies have reported the activity of dermaseptins and their derivatives against viruses such as Herpes Simplex Virus (HSV-1 and HSV-2) and Human Immunodeficiency Virus (HIV-1). researchgate.netresearchgate.net Dermaseptin 01, for instance, has shown in vitro antiviral action against Dengue virus type 2. unirioja.es The mechanism of action is often virucidal, involving the disruption of the viral envelope. researchgate.net

Antiprotozoal and Antiparasitic Effects

The biological activities of dermaseptins extend to antiprotozoal and antiparasitic effects. sci-hub.senih.govfrontiersin.org They have been shown to be lethal against various protozoans. sci-hub.se Research into derivatives of dermaseptin S4 has demonstrated their ability to kill intraerythrocytic malaria parasites (Plasmodium falciparum). nih.gov This suggests the potential for developing dermaseptin-based compounds as antimalarial agents. nih.gov

Table 2: List of Compounds Mentioned

Anti-biofilm Formation and Eradication Research

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. nih.gov Dermaseptins have emerged as promising candidates for the inhibition of biofilm formation. nih.gov Studies on dermaseptin derivatives have shown their capability to act against biofilms formed by major pathogens.

Research on dermaseptin derivatives, such as K4S4 and K4K20S4, has demonstrated their efficacy against the formation of biofilms by Gram-positive and Gram-negative bacteria. nih.govgrafiati.com These peptides exhibit concentration-dependent anti-biofilm activities. nih.gov For instance, dermaseptin K4S4 has been shown to significantly reduce the viability of both planktonic and surface-attached bacteria, thereby preventing biofilm formation under dynamic flow conditions. nih.gov While specific studies focusing solely on Dermaseptin-J5's anti-biofilm properties are not extensively detailed in the provided results, the activities of its derivatives suggest a potential mechanism of action that involves disrupting bacterial adhesion and proliferation, key steps in biofilm development. nih.govresearchgate.net Further investigation is needed to fully understand the specific mechanisms by which dermaseptins, including J5, inhibit and eradicate biofilms. nih.gov

Dermaseptin Derivative Target Organism Observed Effect
K4S4Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaDecreased viability of planktonic and surface-attached bacteria, inhibiting biofilm formation. nih.gov
K4K20S4Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaDemonstrated concentration-dependent anti-biofilm activities. nih.gov
DMS-PS2Gram-positive and Gram-negative bacteriaDisplayed significant potency against bacterial biofilms. researchgate.net

Endotoxin (B1171834) Neutralizing Capacity

Endotoxins, such as lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria, can trigger a potent inflammatory response in the host, potentially leading to sepsis. researchgate.net Certain antimicrobial peptides have demonstrated the ability to neutralize these endotoxins. researchgate.netnih.gov

While specific data on this compound's endotoxin neutralizing capacity is not explicitly detailed, the general characteristics of dermaseptins and other cationic antimicrobial peptides suggest a potential for this activity. researchgate.netnih.gov These peptides can bind to the negatively charged LPS, preventing it from interacting with host receptors and thereby mitigating the inflammatory cascade. researchgate.net Studies on minimized dermaseptin sequences have shown that optimized peptides can effectively neutralize endotoxins and inhibit the inflammatory response. nih.gov For instance, the designed peptide WW, derived from a minimized dermaseptin strategy, demonstrated effective endotoxin neutralization. nih.gov

Synergistic Effects with Other Antimicrobial Agents in Research

The combination of antimicrobial peptides with conventional antibiotics or other peptides can lead to synergistic effects, potentially enhancing efficacy and combating drug resistance. researchgate.netmerckvetmanual.com

Research has shown that dermaseptin-like peptides can act synergistically with other agents. nih.gov For example, a study on dermaseptin-PD-1 and dermaseptin-PD-2 demonstrated a synergistic interaction in inhibiting the proliferation of Escherichia coli and the human neuronal glioblastoma cell line U251MG. nih.gov Another study involving a chimeric peptide, DD13-RIP, which combines a dermaseptin derivative with an RNA III-inhibiting peptide, showed that the two components act in synergy to attack bacteria through different mechanisms. nih.gov This synergistic approach may be beneficial for preventing infections, particularly those associated with medical devices. nih.gov The potential for synergistic interactions highlights a promising avenue for the development of more effective antimicrobial therapies. researchgate.netjintegrativederm.orgresearchgate.net

Advanced Experimental and Computational Methodologies in Dermaseptin J5 Research

In Vitro Assays for Biological Activity Quantification

In vitro assays are fundamental in quantifying the biological effects of Dermaseptin-J5, providing crucial data on its efficacy and cellular impact.

Cell Viability Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. atcc.org This assay is based on the principle that metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692). atcc.orgaatbio.comnih.gov The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance spectrophotometrically, typically around 570 nm, after solubilization. aatbio.comnih.govnih.gov

The MTT assay is a sensitive and reliable indicator of cell viability. aatbio.comnih.gov It allows for the quantification of dose-dependent effects of substances like dermaseptin (B158304) peptides on cell survival. For instance, studies on dermaseptin derivatives have utilized the MTT assay to determine their cytotoxicity against various cell lines by measuring survival rates after treatment. mdpi.com The assay protocol generally involves plating cells, incubating them with the test compound, adding the MTT reagent, allowing for formazan production, solubilizing the formazan crystals, and finally, measuring the absorbance. atcc.org

Table 1: Overview of MTT Assay Principle and Application

Feature Description
Principle Enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells. aatbio.com
Measurement Colorimetric quantification of solubilized formazan at ~570 nm. nih.govnih.gov
Application Quantifying cell viability, proliferation, and cytotoxicity. atcc.org
Relevance to Dermaseptin Determining the cytotoxic effects of dermaseptin peptides on various cell types. mdpi.com

Flow Cytometry for Cell Permeabilization and Apoptosis Detection

Flow cytometry is a powerful technique for single-cell analysis, enabling the measurement of multiple cellular characteristics simultaneously. biotium.com In the context of this compound research, it is particularly valuable for assessing cell membrane permeabilization and detecting apoptosis.

To study intracellular targets, cells must first be fixed to stabilize the cell membrane and then permeabilized to allow antibodies or dyes to enter. biotium.comthermofisher.com Various protocols exist, often using reagents like formaldehyde (B43269) for fixation and detergents (e.g., Triton X-100) or alcohol for permeabilization. thermofisher.comptglab.com

For viability assessment, dyes like Propidium Iodide (PI) are commonly used. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, a hallmark of late-stage apoptosis or necrosis. Once inside, it intercalates with double-stranded DNA, producing a fluorescent signal. By combining PI staining with other markers, such as Annexin V (which detects early apoptotic cells by binding to exposed phosphatidylserine), flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. This detailed analysis helps to elucidate the specific cell death pathways induced by peptides like this compound.

Time-Lapse Fluorescence Lifetime Imaging for Membrane Interaction Kinetics

Time-lapse Fluorescence Lifetime Imaging (FLIM) is an advanced imaging technique that measures the decay rate of fluorescence from a fluorophore at each pixel of an image. researchgate.net This lifetime is sensitive to the fluorophore's local environment, making FLIM a powerful tool to study molecular interactions, such as those between a fluorescently-labeled peptide and a cell membrane. researchgate.netnih.gov

In the study of antimicrobial peptides, a fluorescently-tagged version of the peptide can be introduced to live cells or model membranes (like giant unilamellar vesicles, or GUVs), and its interaction can be monitored over time. researchgate.net Changes in the fluorescence lifetime can indicate binding of the peptide to the membrane, conformational changes, or aggregation. researchgate.netnih.gov For example, a shift to a shorter lifetime might indicate the peptide is in a pore state within the membrane, while a longer lifetime could correspond to the peptide being on the membrane surface. researchgate.net

Furthermore, FLIM can be used to observe the consequences of these interactions, such as the leakage of cytoplasmic contents (e.g., GFP) from a cell, which would be seen as a change in the background fluorescence lifetime. researchgate.net This technique provides kinetic data on how quickly the peptide interacts with and disrupts the membrane, offering a dynamic view of its mechanism of action. researchgate.net

Biophysical Techniques for Membrane Interaction Studies

Understanding how this compound interacts with and disrupts cell membranes is central to deciphering its antimicrobial mechanism. Biophysical techniques provide detailed insights into these molecular-level interactions.

Planar Lipid Bilayer Techniques

The planar lipid bilayer (PLB) system is a classic electrophysiological technique used to study the function of ion channels and the membrane-disrupting properties of peptides. umaryland.edufrontiersin.org In this setup, a lipid bilayer is formed across a small aperture separating two aqueous chambers. nih.govwarneronline.com This artificial membrane mimics a biological membrane and allows for the precise control of the electrical potential across it. umaryland.edu

When a peptide like dermaseptin is added to one chamber, its interaction with the bilayer can be monitored by measuring changes in the electrical current. umaryland.edu The formation of pores or channels by the peptide will result in a stepwise increase in current, providing information about the size and conductance of these structures. umaryland.edu The "carpet model" was initially proposed to describe the interaction of dermaseptin, where peptides accumulate on the membrane surface before disrupting it. nih.gov The PLB technique can help validate such models by providing direct evidence of membrane permeabilization. nih.govnih.gov

Table 2: Comparison of Membrane Interaction Models

Model Description Peptides Exhibiting this Model
Barrel-Stave Peptides insert into the membrane and aggregate to form a pore with a hydrophilic lumen. nih.gov Alamethicin
Toroidal Pore Peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a pore lined by both peptides and lipid headgroups. mdpi.com LL-37, Dermaseptin mdpi.com
Carpet Model Peptides accumulate on the membrane surface, disrupting the bilayer in a detergent-like manner once a critical concentration is reached. nih.govmdpi.com Dermaseptin, Cecropin P1 nih.govmdpi.com

Atomic Force Microscopy (AFM) for Morphological Alterations

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of materials at the nanometer scale, even in physiological conditions. frontiersin.orgnih.gov It uses a sharp tip attached to a flexible cantilever to scan the sample surface. frontiersin.orgntno.org The deflections of the cantilever are used to construct a topographical map of the surface. frontiersin.org

In the context of this compound research, AFM is invaluable for directly observing the morphological changes induced by the peptide on the surface of cells or model lipid bilayers. mdpi.comntno.org Researchers can visualize the formation of pores, the roughening of the cell surface, or other structural damage caused by the peptide. mdpi.com For example, AFM has been used to reveal significant morphological alterations on the surface of bacteria treated with dermaseptin derivatives. mdpi.com This technique provides direct visual evidence of the membrane-disrupting mechanism of action, complementing the data obtained from other biophysical and in vitro assays. frontiersin.orgnih.gov

Circular Dichroism (CD) for Secondary Structure and Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the secondary structure of peptides like this compound. subr.edu This method measures the differential absorption of left and right-circularly polarized light, providing insights into the peptide's conformational state, such as α-helices, β-sheets, and random coils. subr.eduyoutube.com

In the study of this compound, CD spectroscopy is instrumental in determining how its secondary structure changes in different environments. For instance, researchers can analyze the CD spectrum of this compound in an aqueous buffer and then observe how the spectrum, and thus the structure, alters upon interaction with membrane-mimicking environments, such as micelles or lipid vesicles. subr.eduunits.it A typical observation for many antimicrobial peptides, including those in the dermaseptin family, is a transition from a largely random coil conformation in aqueous solution to a more ordered α-helical structure in the presence of a membrane environment. units.it This induced-fit folding is a hallmark of many membrane-active peptides.

The characteristic CD spectrum of an α-helix shows negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. By monitoring the changes in the molar ellipticity at these wavelengths, scientists can quantify the percentage of helical content under various conditions, such as changes in pH, temperature, or the presence of different lipids. This information is crucial for understanding the initial steps of the peptide's interaction with target cell membranes.

Fluorescence Spectroscopy and Quenching Studies

Fluorescence spectroscopy is another key technique for probing the interactions of this compound with its environment, particularly with biological membranes. nih.gov This method often utilizes the intrinsic fluorescence of tryptophan residues within the peptide sequence or involves the attachment of an extrinsic fluorescent probe. nih.govsciensage.info

When this compound, containing a tryptophan residue or labeled with a fluorescent dye, binds to a lipid membrane, changes in the fluorescence emission spectrum can be observed. A blue shift (a shift to shorter wavelengths) in the emission maximum typically indicates that the fluorophore has moved from a polar aqueous environment to a more nonpolar (hydrophobic) environment, such as the interior of a lipid bilayer. nih.gov This provides direct evidence of peptide insertion into the membrane.

Fluorescence quenching studies offer further detail on the depth of this insertion. nih.gov In these experiments, a quenching agent, a molecule that can decrease the fluorescence intensity, is introduced into the system. nih.gov By using quenchers that are known to reside at specific locations within the lipid bilayer, researchers can determine the proximity of the fluorescent probe on this compound to these locations. For example, if a water-soluble quencher is less effective at quenching the fluorescence when the peptide is membrane-bound, it suggests the fluorescent probe is buried within the membrane and shielded from the aqueous phase. Conversely, a lipid-soluble quencher would be more effective in this scenario. These studies help to map the position and orientation of this compound within the target membrane. nih.gov

Proteomics and Protein-Protein Interaction Analysis

While direct protein-protein interaction studies specifically for this compound are not extensively documented in the provided context, the principles of proteomics can be applied to understand its broader biological context. Proteomics involves the large-scale study of proteins, and in the context of an antimicrobial peptide, this could involve identifying potential protein targets within a pathogen. researchgate.net

Computational tools for protein-protein interaction (PPI) prediction, such as STRING or PEPPI, could be employed to generate hypothetical interaction networks. researchgate.netbiorxiv.org These methods often rely on sequence similarity, structural information, and functional association data to predict the likelihood of an interaction between two proteins. biorxiv.org For this compound, one could theoretically screen its sequence against the proteome of a target organism to identify potential binding partners. However, given that this compound's primary mode of action is believed to be membrane disruption, its interactions may be more lipid-focused than protein-specific. nih.gov

Experimental proteomics approaches could involve affinity purification-mass spectrometry (AP-MS). In such an experiment, a tagged version of this compound could be used as "bait" to pull down interacting proteins from a cellular lysate of a target organism. The identified proteins would then be analyzed by mass spectrometry to determine their identities. This could reveal if this compound has any specific intracellular targets or if its effects are solely confined to the cell membrane.

Computational Modeling and Simulation Approaches

Computational methods provide powerful, atomistic-level insights that complement experimental data, offering a dynamic view of molecular interactions.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational research on antimicrobial peptides like this compound. nih.gov These simulations model the physical movements of atoms and molecules over time, allowing researchers to visualize the intricate dance between the peptide and a lipid bilayer. researchgate.net

In a typical MD simulation of this compound, the peptide is placed near a computationally constructed model of a cell membrane. Over the course of the simulation, which can span from nanoseconds to microseconds, the peptide's behavior is observed. This can reveal crucial details about the initial binding process, the orientation of the peptide on the membrane surface, and the subsequent insertion into the hydrophobic core of the bilayer. nih.gov

These simulations have shown that for many antimicrobial peptides, the initial interaction is driven by electrostatic forces between the positively charged residues on the peptide and the negatively charged components of the microbial membrane. Following this initial binding, the peptide may undergo a conformational change, adopting a more helical structure as it inserts into the lipid environment. MD simulations can also illustrate the consequences of this insertion, such as membrane thinning, disordering of the lipid chains, and the formation of pores or other membrane defects, which are believed to be the ultimate cause of cell death. nih.gov Coarse-grained MD simulations, which simplify the representation of molecules, can be used to study these processes over longer timescales and larger system sizes. researchgate.netnih.gov

Docking Analysis for Receptor/Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. researchgate.net While often used for predicting the binding of a small molecule ligand to a protein receptor, it can also be applied to peptide-protein interactions. nih.govjppres.com

If a specific protein target for this compound were identified, molecular docking could be used to model their interaction. The three-dimensional structure of both the peptide and the target protein would be used as input. The docking software would then explore various possible binding poses, ranking them based on a scoring function that estimates the binding affinity. jppres.com This can help to identify the key amino acid residues involved in the interaction and provide a static snapshot of the bound complex. nih.gov The results of docking analyses can guide further experimental work, such as site-directed mutagenesis, to validate the predicted binding mode.

Helical Wheel Projections for Amphipathicity Visualization

Helical wheel projections are a simple yet powerful tool for visualizing the amphipathic nature of α-helical peptides like this compound. researchgate.netfortunejournals.com An α-helix is a common secondary structure where the amino acid side chains radiate outwards from a central axis. libretexts.org A helical wheel diagram represents a top-down view of the helix, plotting the amino acid residues as they would appear along the helical spiral. colostate.edu

Emerging Research Directions and Future Prospects for Dermaseptin J5

Elucidation of Undiscovered Mechanisms of Action

While the membrane-disrupting capabilities of dermaseptins are a primary focus, the complete picture of how Dermaseptin-J5 exerts its effects is likely more complex. mdpi.comnih.gov Current research suggests that its mechanism extends beyond simple membrane permeabilization. nih.gov Future investigations are anticipated to delve into non-membranolytic modes of action, such as the potential for this compound and its analogs to interact with intracellular targets. For instance, some antimicrobial peptides (AMPs) have been shown to target parasitic mitochondria or nucleic acids. researchgate.net There is also evidence that certain AMPs can inhibit bacterial catabolic processes, suggesting that this compound might have similar, yet undiscovered, intracellular functions. nih.gov Understanding these alternative mechanisms is crucial for a comprehensive appreciation of its bioactivity and for the development of novel therapeutic strategies. nih.gov

Exploration of Novel Biological Activities Beyond Antimicrobial and Anticancer Roles

The biological activities of this compound may extend beyond its currently recognized antimicrobial and anticancer effects. The broader family of dermaseptins has been shown to possess a range of pharmacological properties, including antiviral and immunomodulatory effects. nih.gov For example, one member of the dermaseptin (B158304) family, adenoregulin (B117734) (dermaseptin B2), was initially identified for its ability to stimulate the binding of agonists to A1 adenosine (B11128) receptors. nih.gov This suggests that this compound could have unforeseen interactions with cellular receptors and signaling pathways. Future research will likely explore these possibilities, potentially revealing applications in areas such as inflammatory diseases or as a modulator of the immune response.

Rational Design of Next-Generation this compound Analogs with Improved Potency and Selectivity

Rational design and peptide engineering are at the forefront of efforts to enhance the therapeutic profile of this compound. nih.govkcl.ac.uk The goal is to create analogs with increased potency against target cells while minimizing toxicity to host cells. nih.gov Structure-activity relationship studies are fundamental to this process, helping to identify the specific domains of the peptide responsible for its bioactivity. nih.gov

Key parameters that can be optimized through rational design include:

Size and Charge: Modifying the length and net positive charge of the peptide can significantly impact its interaction with microbial and cancer cell membranes. researchgate.net

Amphipathicity and Hydrophobicity: The balance between the peptide's hydrophilic and hydrophobic regions is critical for its ability to disrupt membranes. researchgate.net

Conformational Flexibility: The peptide's ability to adopt specific secondary structures, such as an α-helix, upon membrane interaction is a key determinant of its activity. researchgate.net

FeatureDescriptionReference
Size The overall length of the peptide chain. researchgate.net
Charge The net positive charge, which facilitates binding to negatively charged cell membranes. nih.gov
Amphipathicity The spatial separation of hydrophobic and hydrophilic residues, allowing for interaction with lipid bilayers. researchgate.net
Hydrophobicity The proportion of nonpolar amino acids, influencing membrane insertion. nih.gov
Conformation The three-dimensional structure, often an α-helix, adopted by the peptide in a membrane environment. researchgate.net

Peptide Engineering for Enhanced Stability and Bioavailability

A significant hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases and their poor bioavailability. researchgate.nettesisenred.net Peptide engineering offers several strategies to overcome these limitations. The incorporation of non-natural amino acids or the replacement of L-amino acids with D-amino acids can increase resistance to proteolysis. tesisenred.net C-terminal amidation is another common modification that can enhance stability and increase the net positive charge, facilitating membrane binding. nih.gov Furthermore, truncating the peptide to its minimal active domain can sometimes improve its therapeutic index by reducing hemolytic activity while retaining antimicrobial or anticancer potency. researchgate.netnih.gov

Development of Peptide-Based Nanomaterials for Targeted Delivery in Research Models

The integration of this compound into nanomaterials represents a promising strategy to improve its delivery and efficacy in preclinical research. researchgate.netmdpi.com Peptide-based nanomaterials, such as nanoparticles, nanofibers, and nanotubes, can be engineered to carry this compound, protecting it from degradation and facilitating its targeted delivery to specific tissues or cells. mdpi.comnih.gov These nanocarriers can be designed to respond to specific stimuli in the target environment, such as changes in pH, to release their payload. mdpi.com This approach not only has the potential to enhance the therapeutic effect but also to reduce off-target effects. nih.gov Self-assembling peptide nanoparticles are a particularly interesting area of development, offering advantages in biocompatibility and structural versatility. researchgate.net

Advanced Preclinical Research Models for Efficacy Assessment (excluding human clinical)

To thoroughly evaluate the therapeutic potential of this compound and its analogs, advanced preclinical models are essential. nih.govuu.nl While in vitro assays provide valuable initial data on antimicrobial and anticancer activity, in vivo models are necessary to assess efficacy in a more complex biological system. uu.nl Animal models, such as mice, are used to study the effects of this compound on tumor growth and infection. uu.nl For example, studies have used mouse models to evaluate the impact of dermaseptins on tumor angiogenesis. uu.nl The development of more sophisticated preclinical models, such as patient-derived xenografts or organoid cultures, could provide even more accurate predictions of clinical efficacy in the future.

Investigation into Resistance Mechanisms Against this compound in Target Pathogens

A key advantage of antimicrobial peptides like this compound is that bacteria are less likely to develop resistance to them compared to traditional antibiotics. mdpi.comnih.gov This is attributed to their rapid and non-specific mechanism of membrane disruption. mdpi.comnih.gov However, the potential for resistance to emerge cannot be entirely discounted. Therefore, ongoing research is needed to investigate possible resistance mechanisms in target pathogens. This includes studying changes in the bacterial cell membrane composition or the expression of efflux pumps that could potentially counteract the effects of this compound. Understanding these potential resistance pathways is crucial for the long-term development of this compound as a sustainable therapeutic agent.

Comparative Genomics and Peptidomics Across Diverse Amphibian Species for Novel this compound Variants

The quest for novel antimicrobial agents has led researchers to explore the rich biodiversity of amphibian skin, a known reservoir of host defense peptides. The dermaseptin superfamily, to which this compound belongs, represents a large and diverse group of gene-encoded peptides primarily found in the skin of Hylidae frogs. sci-hub.se The remarkable conservation in the signal sequences and acidic propieces of their precursor forms stands in stark contrast to the hypervariability of the C-terminal region, which encodes the mature, active peptide. This inherent diversity makes comparative genomics and peptidomics indispensable tools for discovering novel this compound variants with potentially enhanced or unique activities.

Peptidomics involves the direct analysis of peptides in a biological sample. In the context of amphibian research, scientists collect skin secretions—often obtained through mild, non-invasive stimulation—and subject them to techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) for separation and mass spectrometry (MS/MS) for sequencing and identification. nih.gov This "top-down" approach allows for the characterization of the exact mature peptides, including any post-translational modifications, which are crucial for their biological function. nih.gov

Genomics , on the other hand, employs a "bottom-up" strategy. By creating a complementary DNA (cDNA) library from the frog's skin tissue, researchers can identify the genes encoding these peptides. Techniques like the Rapid Amplification of cDNA Ends (RACE-PCR) are used to clone the full-length precursor-encoding cDNAs. nih.gov This genetic blueprint reveals the amino acid sequence of the precursor peptide. The hallmark of the dermaseptin superfamily is a highly conserved preproregion in the precursor, which simplifies the identification of new family members. sci-hub.se

The integration of these two approaches provides a powerful strategy for discovery. nih.gov For instance, a study on the Central American red-eyed leaf frog, Agalychnis callidryas, used this combined method to identify a novel 27-amino acid dermaseptin-related peptide, designated DRP-AC4. nih.gov Similarly, research on the South American orange-legged leaf frog, Pithecopus (Phyllomedusa) hypochondrialis, led to the discovery of Dermaseptin-PH, a particularly short but potent dermaseptin. nih.gov

These studies underscore that different hylid frog species are equipped with distinct sets of dermaseptin peptides. sci-hub.se The diversity observed, even between closely related species (orthologous peptides) or within the same species (paralogous peptides), is thought to be an evolutionary response to the wide array of pathogens in their environment. sci-hub.seresearchgate.net This suggests that a vast number of undiscovered this compound variants and other dermaseptins await identification in the more than 90% of anuran species that have yet to be screened. nih.gov

Table 1: Examples of Novel Dermaseptin Variants Discovered via Peptidomics and Genomics

Peptide Name Source Organism Method of Discovery Key Characteristics Reference
DRP-AC4 Agalychnis callidryas (Central American red-eyed leaf frog) Integrated peptidome and transcriptome analysis 27-mer dermaseptin-related peptide. nih.gov
Dermaseptin-PH Pithecopus hypochondrialis (South American orange-legged leaf frog) RACE-PCR, RP-HPLC, and MS/MS Shortest known dermaseptin, potent antimicrobial and anticancer activities. nih.gov

| Dermaseptin S1-S5 | Phyllomedusa sauvagii | RP-HPLC and Edman degradation | Among the first dermaseptins identified, showing broad-spectrum antimicrobial activity. | nih.gov |

Integration with Artificial Intelligence and Machine Learning for Peptide Design and Prediction

While nature provides a vast library of antimicrobial peptides (AMPs), the traditional methods of discovery and optimization are often time-consuming and costly. plos.org The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field, offering powerful computational tools to accelerate the design and prediction of novel peptides like this compound. mdpi.commit.edunih.gov

Machine learning models can be trained on large datasets of known AMPs and non-AMPs to recognize the complex patterns and physicochemical properties that correlate with antimicrobial activity. nih.govagu.edu.tr These properties, such as net charge, hydrophobicity, amphipathicity, and secondary structure, are critical determinants of a peptide's efficacy and selectivity. plos.orgmdpi.com By learning these relationships, AI models can predict whether a novel amino acid sequence is likely to function as an AMP with a high degree of accuracy. nih.gov

The application of AI in peptide design can be broadly categorized into two main approaches:

Prediction and Classification: Predictive models, such as those using algorithms like eXtreme Gradient Boosting or deep learning neural networks, can screen vast virtual libraries of peptide sequences to identify promising candidates. plos.orgnih.gov These models act as a high-throughput filter, significantly narrowing the number of peptides that need to be synthesized and tested in the lab. For example, a deep learning approach that converted peptide features into signal images achieved a prediction accuracy of 92.9%. plos.org

Generative Design: More advanced generative models can design entirely new peptide sequences de novo. nih.gov These algorithms, which can include recurrent neural networks (RNNs) and generative adversarial networks (GANs), learn the fundamental "rules" of what makes an effective AMP. They can then generate novel sequences that are optimized for specific attributes, such as targeting a particular pathogen (e.g., Gram-negative vs. Gram-positive bacteria) or having minimal toxicity to host cells. plos.orgnih.gov

The ultimate goal is to create a rapid, iterative cycle of design, prediction, and experimental validation. nih.gov An AI model could, for instance, take the sequence of this compound as a starting point and generate thousands of variants. A predictive model would then score these variants on their likely antimicrobial potency and toxicity. The highest-scoring candidates would be synthesized for laboratory testing, and the results would be fed back into the model to refine its predictive power further. This synergy between computational and experimental methods holds the potential to dramatically accelerate the development of new peptide-based therapeutics derived from natural scaffolds like this compound. plos.orgmit.edu

Table 2: Applications of AI and Machine Learning in Antimicrobial Peptide Development

AI/ML Application Description Purpose in Peptide Design Reference
Classification Models Algorithms (e.g., Support Vector Machines, Random Forests, Deep Neural Networks) trained to distinguish AMPs from non-AMPs based on sequence features. To rapidly screen large peptide libraries and predict antimicrobial potential. nih.govagu.edu.tr
Generative Models Algorithms (e.g., RNNs, GANs) that learn the underlying patterns of AMPs to create novel peptide sequences. To design new peptides de novo with optimized or specific characteristics. nih.gov
Property Prediction Models that forecast specific physicochemical properties (e.g., hydrophobicity, charge, toxicity, stability) from an amino acid sequence. To fine-tune peptide candidates, enhancing efficacy while minimizing undesirable effects. plos.orgmit.edu

| QSPR/QSAR Modeling | Quantitative Structure-Property/Activity Relationship models that correlate a peptide's structure with its biological activity. | To understand the structural basis of activity and guide rational design of more potent analogues. | agu.edu.tr |

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Dermaseptin-J5’s antimicrobial activity, and how do they address mechanistic insights?

  • Methodological Answer: this compound’s interactions with microbial membranes are typically studied using surface plasmon resonance (SPR) with model lipid bilayers. These experiments measure binding kinetics (e.g., adhesion and insertion affinities) to differentiate superficial binding from deep membrane penetration. For example, SPR revealed a two-stage binding mechanism for dermaseptin analogues, where cytolytic activity correlates strongly with insertion affinity rather than initial adhesion . Complementary assays like hemolysis (using red blood cells) and proteolytic protection tests further validate membrane penetration, as seen in studies where truncated derivatives showed reduced cytotoxicity due to weaker insertion .

Q. How is cytotoxicity systematically assessed in this compound research, and what parameters are prioritized?

  • Methodological Answer: Cytotoxicity is quantified via dose-response curves in cell lines (e.g., erythrocytes or mammalian cells) and correlated with membrane-binding data. Key parameters include IC₅₀ values for hemolysis and selectivity indices (cytotoxicity vs. antimicrobial activity). Researchers must account for peptide concentration, lipid composition of model membranes (e.g., anionic vs. zwitterionic lipids), and exposure time. For instance, K(4)K(20)-S4, a dermaseptin derivative, exhibited high cytotoxicity due to its insertion affinity, while truncated analogues showed progressive reductions in toxicity linked to weaker membrane penetration .

Advanced Research Questions

Q. How do structural modifications (e.g., residue truncation, charge alteration) impact this compound’s membrane insertion and cytotoxicity?

  • Methodological Answer: Systematic truncation or residue substitution is employed to dissect structure-activity relationships. For example:

  • A 13-mer derivative of dermaseptin S4 showed reduced cytotoxicity due to weaker insertion affinity, while the full-length K(4)K(20)-S4 variant retained high activity .
  • Charge modulation (e.g., lysine substitutions) enhances interaction with anionic microbial membranes but may increase non-specific cytotoxicity. Researchers use SPR to quantify binding stages (adhesion vs. insertion) and correlate these with biological assays. Proteolytic experiments further validate penetration depth, as seen in RBC-bound peptides where full-length analogues resisted enzymatic cleavage better than truncated versions .

Q. How can contradictions in membrane-binding data across studies be resolved, particularly when comparing SPR with fluorescence or calorimetry techniques?

  • Methodological Answer: Discrepancies often arise from differences in experimental conditions (e.g., lipid composition, peptide-to-lipid ratios) or data interpretation models. To resolve these:

  • Standardize lipid bilayer models (e.g., POPG:POPS mixtures for microbial membranes).
  • Apply a two-stage binding model in SPR analysis to differentiate adhesion from insertion.
  • Cross-validate with fluorescence quenching (e.g., dansyl-labeled lipids) or circular dichroism to confirm secondary structural changes during membrane interaction. Evidence from dermaseptin S4 derivatives highlights that cytolytic activity correlates with insertion affinity, not total binding .

Q. What strategies optimize experimental parameters for in vitro studies of this compound to ensure reproducibility and physiological relevance?

  • Methodological Answer:

  • Lipid composition : Mimic microbial membranes (e.g., 70% anionic lipids) to enhance physiological relevance.
  • Peptide purity : Use HPLC-purified peptides (>95% purity) to avoid confounding effects from impurities.
  • Buffer conditions : Maintain ionic strength (e.g., 150 mM NaCl) and pH (~7.4) close to physiological levels.
  • Controls : Include reference peptides with known mechanisms (e.g., melittin) to benchmark activity .

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